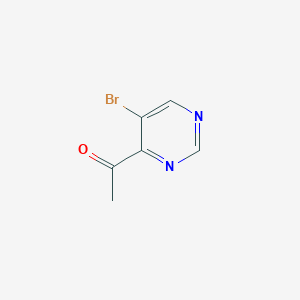1-(5-Bromopyrimidin-4-yl)ethanone
CAS No.: 1245643-85-9
Cat. No.: VC2574120
Molecular Formula: C6H5BrN2O
Molecular Weight: 201.02 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1245643-85-9 |
|---|---|
| Molecular Formula | C6H5BrN2O |
| Molecular Weight | 201.02 g/mol |
| IUPAC Name | 1-(5-bromopyrimidin-4-yl)ethanone |
| Standard InChI | InChI=1S/C6H5BrN2O/c1-4(10)6-5(7)2-8-3-9-6/h2-3H,1H3 |
| Standard InChI Key | WQUHHYJBSJJZQU-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=NC=NC=C1Br |
| Canonical SMILES | CC(=O)C1=NC=NC=C1Br |
Introduction
Structural Identification and Basic Properties
Chemical Identity and Nomenclature
1-(5-Bromopyrimidin-4-yl)ethanone is a heterocyclic organic compound classified as a substituted pyrimidine. The compound is registered in chemical databases with the CAS number 1245643-85-9, providing a unique identifier for chemical information retrieval and regulatory purposes . Several synonyms are associated with this compound, including 1-(5-Bromo-pyrimidin-4-yl)-ethanone, 1-(5-bromopyrimidin-4-yl)ethan-1-one, and Ethanone, 1-(5-bromo-4-pyrimidinyl)- . These alternative names reflect different naming conventions but refer to the same chemical entity. The compound was first registered in chemical databases on February 18, 2013, with the most recent modification to its entry recorded on February 22, 2025, indicating ongoing interest in this chemical structure .
Molecular Structure and Representation
The molecular structure of 1-(5-Bromopyrimidin-4-yl)ethanone consists of a pyrimidine ring with a bromine atom at position 5 and an acetyl group at position 4. Its molecular formula is C6H5BrN2O, indicating the presence of 6 carbon atoms, 5 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 1 oxygen atom . The compound can be represented through various chemical notations, including:
These notations provide standardized representations of the compound's structure that can be used for computational analysis, database searching, and structural comparison.
Physical and Chemical Properties
Table 1: Key Physical and Chemical Properties of 1-(5-Bromopyrimidin-4-yl)ethanone
Synthetic Routes and Preparation Methods
General Synthetic Approaches
| Desired Concentration | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM | 4.9746 mL | 24.8731 mL | 49.7463 mL |
| 5 mM | 0.9949 mL | 4.9746 mL | 9.9493 mL |
| 10 mM | 0.4975 mL | 2.4873 mL | 4.9746 mL |
Note: Table shows solvent volumes required for complete dissolution to achieve the specified concentrations .
Applications in Chemical Research
Synthetic Utility
Analytical Methods and Characterization
Spectroscopic Identification
Characterization of 1-(5-Bromopyrimidin-4-yl)ethanone typically involves various spectroscopic techniques that provide structural confirmation and purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy would be particularly informative, with 1H NMR expected to show signals for the methyl protons of the acetyl group and the aromatic protons of the pyrimidine ring. The methyl group would typically appear as a singlet at approximately 2.5-2.7 ppm, while the pyrimidine protons would resonate in the aromatic region (7-9 ppm). Carbon-13 NMR would display signals for the carbonyl carbon (around 195-200 ppm), the pyrimidine carbons, and the methyl carbon. Mass spectrometry would confirm the molecular weight, with characteristic isotope patterns due to the presence of bromine, which exists as two major isotopes (79Br and 81Br) in nearly equal abundances.
Chromatographic Analysis
For purity determination and quantitative analysis, high-performance liquid chromatography (HPLC) or gas chromatography (GC) would be appropriate techniques for 1-(5-Bromopyrimidin-4-yl)ethanone. The compound's retention time in these chromatographic systems would depend on the specific columns and mobile phases employed, but its relatively low molecular weight and moderate polarity suggest compatibility with standard reverse-phase HPLC methods. Thin-layer chromatography (TLC) could serve as a rapid method for monitoring reactions involving this compound, with visualization possible through UV absorption due to the pyrimidine chromophore. The presence of the bromine atom would facilitate detection in electron capture detectors if GC analysis is performed. These analytical methods are essential for ensuring the identity and purity of the compound in research applications.
Comparative Analysis with Related Compounds
Structural Analogs
Understanding the relationship between 1-(5-Bromopyrimidin-4-yl)ethanone and structurally similar compounds provides valuable context for its chemical behavior and potential applications. Notable structural analogs include variants with different halogen substituents or alternative positioning of the functional groups on the pyrimidine ring. For instance, 1-(5-chloropyrimidin-4-yl)ethanone would represent a closely related analog where the bromine is replaced by chlorine, potentially exhibiting similar but distinct reactivity patterns. Another relevant analog would be 1-(2-bromopyrimidin-4-yl)ethanone, where the position of bromination differs. Comparing these compounds could reveal how the position of substituents affects properties such as solubility, reactivity, and potential biological activity.
Reactivity Comparison
The reactivity of 1-(5-Bromopyrimidin-4-yl)ethanone is influenced by both the electron-withdrawing effects of the bromine substituent and the electrophilic nature of the ketone group. Compared to unbrominated analogs, the presence of bromine would enhance the electrophilicity of the pyrimidine ring, potentially increasing reactivity toward nucleophilic attack at certain positions. The bromine substituent also provides a handle for transition metal-catalyzed coupling reactions, distinguishing it from non-halogenated analogs. The ketone functionality enables carbonyl chemistry, including nucleophilic addition reactions, reductions, and condensations with amines or hydrazines to form imines or hydrazones, respectively. These diverse reaction pathways highlight the compound's versatility as a synthetic building block.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume